molecular formula C18H8BrN3O7 B5022486 6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione

6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione

Cat. No.: B5022486
M. Wt: 458.2 g/mol
InChI Key: BGHLSQGRPUSJTE-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromine atom, a dinitrophenoxy group, and a benzo[de]isoquinoline-1,3-dione core

Properties

IUPAC Name

6-bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8BrN3O7/c19-13-6-5-12-16-10(13)2-1-3-11(16)17(23)20(18(12)24)29-15-7-4-9(21(25)26)8-14(15)22(27)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHLSQGRPUSJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione to introduce the bromine atom at the 6-position. This is followed by the nucleophilic substitution reaction with 2,4-dinitrophenol to attach the dinitrophenoxy group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through recrystallization or chromatographic techniques to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized benzo[de]isoquinoline-1,3-dione compounds .

Scientific Research Applications

6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential as fluorescent probes and chemosensors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor by binding to metal ions or anions, leading to changes in its fluorescence properties. This interaction is often mediated through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the dinitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the design of selective chemosensors and fluorescent probes .

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